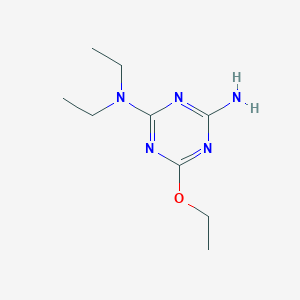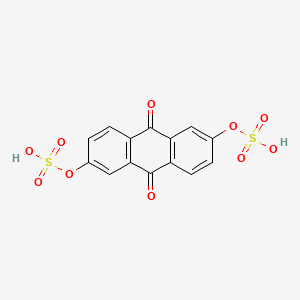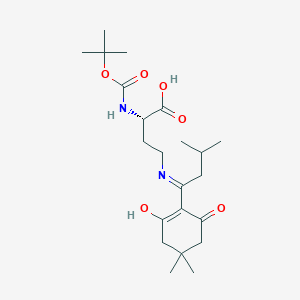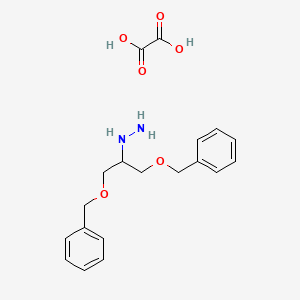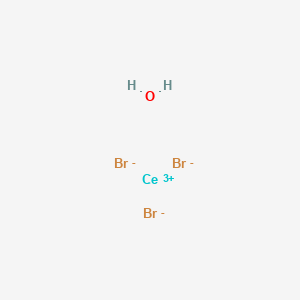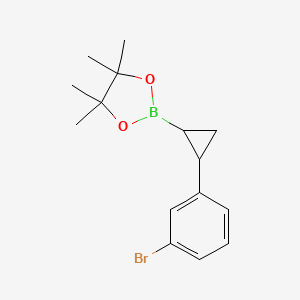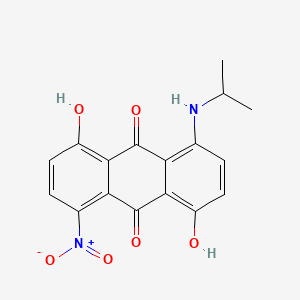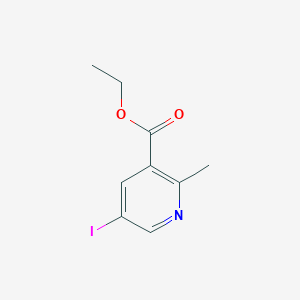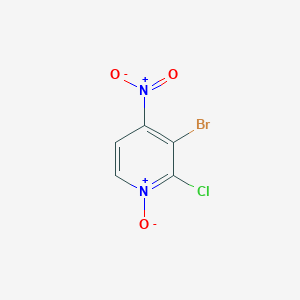
3-Bromo-2-chloro-4-nitropyridine1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-chloro-4-nitropyridine1-oxide is a heterocyclic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyridine ring, along with an oxide group. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-4-nitropyridine1-oxide typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the nitration of 2-chloro-3-bromopyridine followed by oxidation to introduce the nitro and oxide groups. The reaction conditions often involve the use of strong acids like sulfuric acid and oxidizing agents such as hydrogen peroxide or nitric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and oxidation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-chloro-4-nitropyridine1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Further oxidation can occur at the nitro group or the pyridine ring under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Reduction: Formation of 3-bromo-2-chloro-4-aminopyridine1-oxide.
Oxidation: Formation of higher oxidized pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-2-chloro-4-nitropyridine1-oxide is utilized in several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development and as a probe in biochemical studies.
Industry: Employed in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-chloro-4-nitropyridine1-oxide involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-nitropyridine N-oxide
- 2-Chloro-4-nitropyridine
- 3-Bromo-2-chloropyridine
Uniqueness
3-Bromo-2-chloro-4-nitropyridine1-oxide is unique due to the combination of bromine, chlorine, and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and biological properties compared to its analogs. This unique structure allows for specific interactions in synthetic and biological applications, making it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C5H2BrClN2O3 |
|---|---|
Peso molecular |
253.44 g/mol |
Nombre IUPAC |
3-bromo-2-chloro-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H2BrClN2O3/c6-4-3(9(11)12)1-2-8(10)5(4)7/h1-2H |
Clave InChI |
GKMNQGJMKHEUBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C[N+](=C(C(=C1[N+](=O)[O-])Br)Cl)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


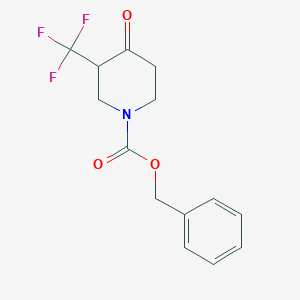

![Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro-](/img/structure/B13141197.png)
